molecular formula C12H17BN2O4 B6227816 2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 873663-49-1

2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B6227816
CAS No.: 873663-49-1
M. Wt: 264.1
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Chemical Reactions Analysis

Types of Reactions

2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

Major Products

    Reduction: 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions . The boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-5-pyridineboronic acid pinacol ester
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions compared to other boronic acid derivatives.

Properties

CAS No.

873663-49-1

Molecular Formula

C12H17BN2O4

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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